Potassium 4-(hydroxymethyl)phenyltrifluoroborate
CAS No.: 1015082-78-6
Cat. No.: VC2472638
Molecular Formula: C7H7BF3KO
Molecular Weight: 214.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1015082-78-6 |
---|---|
Molecular Formula | C7H7BF3KO |
Molecular Weight | 214.04 g/mol |
IUPAC Name | potassium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide |
Standard InChI | InChI=1S/C7H7BF3O.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4,12H,5H2;/q-1;+1 |
Standard InChI Key | HQOSFYRRFPFWTG-UHFFFAOYSA-N |
SMILES | [B-](C1=CC=C(C=C1)CO)(F)(F)F.[K+] |
Canonical SMILES | [B-](C1=CC=C(C=C1)CO)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structure
Potassium 4-(hydroxymethyl)phenyltrifluoroborate (CAS No. 1015082-78-6) is an organotrifluoroborate compound featuring a hydroxymethyl group at the para position of a phenyl ring connected to a trifluoroborate moiety. The compound exists as a potassium salt where the trifluoroborate group carries a negative charge balanced by a potassium cation.
Chemical Identifiers
The compound can be identified through various chemical descriptors as outlined in Table 1:
Parameter | Value |
---|---|
CAS Number | 1015082-78-6 |
Molecular Formula | C₇H₇BF₃KO |
Molecular Weight | 214.034 g/mol |
IUPAC Name | Potassium trifluoro-[4-(hydroxymethyl)phenyl]boranuide |
Synonyms | POTASSIUM TRIFLUORO(4-(HYDROXYMETHYL)PHENYL)BORATE; Potassium 4-(hydroxymethyl)phenyltrifluoroborate; Borate(1-), trifluoro[4-(hydroxymethyl)phenyl]-, potassium (1:1), (T-4)- |
InChI Key | HQOSFYRRFPFWTG-UHFFFAOYSA-N |
SMILES | B-(F)(F)F.[K+] |
Table 1: Chemical identifiers of Potassium 4-(hydroxymethyl)phenyltrifluoroborate
Physical Properties
The physical properties of Potassium 4-(hydroxymethyl)phenyltrifluoroborate are summarized in Table 2:
Property | Value |
---|---|
Physical State | Solid |
Appearance | White |
Melting Point | 210-215°C |
Solubility | Limited information available; typically soluble in polar solvents |
Stability | Stable under normal conditions |
Table 2: Physical properties of Potassium 4-(hydroxymethyl)phenyltrifluoroborate
Synthesis and Preparation
Synthetic Approaches
Potassium 4-(hydroxymethyl)phenyltrifluoroborate is typically synthesized through a sequence of reactions starting from aryl halides. A patent by US8513465B2 details a specific method for preparing potassium organotrifluoroborate compounds having hydroxyl groups, which is applicable to this compound .
One common synthetic route involves:
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Reaction of an aryl halide with an organolithium reagent
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Treatment with a borate compound such as B(OR₂)₃
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Subsequent reaction with potassium hydrogen fluoride (KHF₂) to form the trifluoroborate salt
The general reaction scheme can be represented as:
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ArX + RLi → ArLi + RX (Halogen-lithium exchange)
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ArLi + B(OR₂)₃ → Ar-B(OR₂)₂ (Borylation)
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Ar-B(OR₂)₂ + KHF₂ → Ar-BF₃K⁺ + 2 ROH (Trifluoroboration)
Where Ar represents the 4-(hydroxymethyl)phenyl group .
Alternative Synthesis Method
An alternative method involves the Miyaura borylation approach, where an aryl halide undergoes borylation followed by conversion to the trifluoroborate salt:
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ArX + B₂pin₂ → Ar-Bpin + X-Bpin (Palladium-catalyzed borylation)
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Ar-Bpin + KHF₂ → Ar-BF₃K⁺ + pinOH (Trifluoroboration)
Where pin represents the pinacolato ligand .
In some instances, the hydroxymethyl group may be formed through reduction of an aldehyde functionality after the borylation step, as suggested in a paper concerning the synthesis of trifluoroborates .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Potassium 4-(hydroxymethyl)phenyltrifluoroborate serves as a valuable coupling partner in Suzuki-Miyaura cross-coupling reactions, offering several advantages over traditional boronic acids or esters:
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Enhanced stability to air and moisture
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Improved shelf-life
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Predictable reactivity
The compound has been utilized in the synthesis of various biaryl compounds, particularly those with potential biological activity. The hydroxymethyl group provides a reactive handle for further functionalization after the coupling reaction .
Substrate-Based Fragment Development
In pharmaceutical research, this compound has been employed in the development of selective inhibitors through substrate-based fragment identification strategies. For example, it has been utilized in the synthesis of difluoromethylphosphonic acid (DFMP) inhibitors via Suzuki-Miyaura cross-coupling reactions .
Use in Ley-Griffith Oxidation
There is some evidence suggesting potential applications in oxidation reactions, particularly in the context of the Ley-Griffith oxidation for the controlled conversion of primary alcohols to aldehydes. The hydroxymethyl group can participate in hydrogen-bonding interactions that may influence reaction outcomes .
Physical and Chemical Properties
Solution Preparation
For laboratory use, stock solutions of Potassium 4-(hydroxymethyl)phenyltrifluoroborate can be prepared according to Table 3:
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 4.6722 mL | 23.3608 mL | 46.7215 mL |
5 mM | 0.9344 mL | 4.6722 mL | 9.3443 mL |
10 mM | 0.4672 mL | 2.3361 mL | 4.6722 mL |
Table 3: Stock solution preparation for Potassium 4-(hydroxymethyl)phenyltrifluoroborate
Hazard Type | Category | Hazard Statement |
---|---|---|
Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Table 4: GHS Classification of Potassium 4-(hydroxymethyl)phenyltrifluoroborate
Precautionary Measures
The following precautionary measures are recommended when handling this compound:
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Wear appropriate personal protective equipment including gloves, eye protection, and face protection
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Avoid breathing dust, fumes, gas, mist, vapors, or spray
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Use only in well-ventilated areas
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Wash thoroughly after handling
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Store in a well-ventilated place
First Aid Measures
In case of exposure:
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Skin contact: Wash with plenty of soap and water
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Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do
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Inhalation: Remove person to fresh air and keep comfortable for breathing
Decomposition Products
Hazardous decomposition products may include:
Research Applications and Future Directions
Pharmaceutical Research
Potassium 4-(hydroxymethyl)phenyltrifluoroborate has significant potential in pharmaceutical research, particularly in the development of biologically active compounds. The hydroxymethyl group provides a versatile handle for further functionalization, making it valuable in medicinal chemistry applications .
Building Block in Complex Synthesis
As a stable and versatile building block, this compound finds application in the total synthesis of complex natural products and other bioactive molecules. Its stability to various reaction conditions makes it compatible with multistep synthetic sequences .
Future Research Directions
Future research involving Potassium 4-(hydroxymethyl)phenyltrifluoroborate may explore:
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New catalytic systems for more efficient cross-coupling reactions
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Application in flow chemistry for continuous manufacturing processes
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Development of novel pharmaceutical leads utilizing the hydroxymethyl functionality
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Exploration of asymmetric transformations involving this reagent
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Investigation of its potential in materials science applications
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